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  • Product: 7-Chloroisoquinoline-1-carbonitrile
  • CAS: 1368066-86-7

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 7-Chloroisoquinoline-1-carbonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Chloroisoquinoline-1-carbonitrile Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Chloroisoquinoline-1-carbonitrile

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The functionalization of this core, particularly with electron-withdrawing and halogen moieties, offers a powerful strategy for modulating physicochemical properties and biological activity. This guide provides a comprehensive, in-depth technical walkthrough for the complete crystal structure analysis of a novel derivative, 7-Chloroisoquinoline-1-carbonitrile. While no public crystal structure for this specific isomer exists as of this writing, this document serves as an authoritative procedural whitepaper, guiding researchers from first principles. We will detail the experimental workflow, explain the causal logic behind key methodological choices, and present a predictive analysis of the expected structural features and intermolecular interactions that govern its solid-state architecture. This guide is designed to equip researchers with the practical knowledge and theoretical understanding required to successfully elucidate and interpret the crystal structure of this and similar heterocyclic compounds.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets.

The specific derivatization of the isoquinoline core with a chlorine atom at the 7-position and a carbonitrile group at the 1-position is of significant strategic interest.

  • The Role of the Chlorine Substituent : The chlorine atom is not merely a steric element; it is a potent modulator of electronic properties and a key participant in specific, highly directional non-covalent interactions known as halogen bonds.[3][4] The ability of a halogen atom to act as an electrophilic "cap" (the σ-hole) allows it to form stabilizing contacts with nucleophiles like nitrogen atoms or other electronegative centers, profoundly influencing crystal packing and receptor binding.[5]

  • The Influence of the Carbonitrile Group : The nitrile moiety is a strong electron-withdrawing group and a versatile hydrogen bond acceptor. Its linear geometry and rich electronic character allow it to participate in a range of intermolecular interactions, including C-H···N hydrogen bonds and dipole-dipole interactions, further guiding the supramolecular assembly.

Understanding the interplay of these functional groups through single-crystal X-ray diffraction (SC-XRD) is therefore not an academic exercise; it is a critical step in rational drug design, providing an unambiguous blueprint of the molecule's geometry and its preferred modes of interaction.

Part I: Synthesis and Crystallization – The Experimental Foundation

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is wholly dependent on the success of these foundational steps.

Protocol 1: Synthesis of 7-Chloroisoquinoline-1-carbonitrile

A plausible and efficient method for the synthesis of the target compound involves a multi-step sequence starting from commercially available precursors. The final step, a cyanation reaction, is critical for installing the carbonitrile group.

Experimental Protocol: Reissert-Henze Reaction (Proposed)

  • Activation of 7-Chloroisoquinoline: To a solution of 7-Chloroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzoyl chloride (1.2 eq) and trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Reaction Execution: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The resulting crude product should be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 7-Chloroisoquinoline-1-carbonitrile.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Crystallization Strategy: The Rationale Behind Solvent and Technique Selection

The goal of crystallization is to encourage molecules to transition from the disordered state of a solution to the highly ordered lattice of a single crystal. This is a thermodynamically controlled process, and the choice of solvent and technique is paramount.

Causality of Choice: For a planar, aromatic molecule like 7-Chloroisoquinoline-1-carbonitrile, solubility is expected to be moderate in solvents like acetone, ethyl acetate, and dichloromethane, and lower in non-polar solvents like hexane or polar solvents like methanol. This differential solubility is the key to successful crystallization. The slow evaporation technique is often the first choice due to its simplicity and effectiveness. By slowly removing the solvent, the solution becomes supersaturated, forcing the molecules to self-assemble into a low-energy, crystalline state.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: In separate vials, dissolve a small amount (~5-10 mg) of the purified compound in a minimal volume of various solvents (e.g., acetone, ethanol, acetonitrile, ethyl acetate) to find a solvent in which it is moderately soluble.

  • Preparation: Prepare a saturated or near-saturated solution of 7-Chloroisoquinoline-1-carbonitrile in the chosen optimal solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks for the formation of clear, well-defined single crystals with sharp edges.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic structure.

Workflow for Crystal Structure Determination

The entire process, from a grown crystal to a final, validated structure, follows a logical and systematic sequence.

G Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis A Crystal Selection & Mounting B Diffractometer Screening & Unit Cell Determination A->B Mount on goniometer C Full Data Collection B->C Good diffraction quality D Data Integration & Reduction C->D Measure reflection intensities E Absorption Correction D->E Correct for instrument factors F Space Group Determination E->F Apply absorption model G Structure Solution (e.g., SHELXT) F->G Identify crystal symmetry H Structure Refinement (e.g., SHELXL) G->H Generate initial atomic model I Validation & Final Report (CIF) H->I Optimize model against data

Caption: Figure 1: A stepwise workflow for SC-XRD analysis.

Protocol 2: Data Collection, Solution, and Refinement

This protocol outlines the standardized steps performed using a modern X-ray diffractometer and crystallographic software.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Causality: Cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Data Collection: The crystal is centered on a diffractometer (e.g., a Bruker D8 Venture) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Processing: The collected frames are processed using software like SAINT. This step integrates the raw diffraction spots to determine their intensities and reduces the data to a list of unique reflections. An empirical absorption correction is applied using a program like SADABS.[6]

  • Structure Solution: The space group is determined using software like XPREP. The structure is then solved using intrinsic phasing (e.g., SHELXT). This step generates an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm on F² (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

    • Trustworthiness: The quality of the final model is assessed by the agreement factors (R1, wR2) and the goodness-of-fit (GooF). Low R-values (typically < 0.05) indicate a good fit between the calculated model and the observed data.

Part III: Interpreting the Crystal Structure – From Data to Insight

With a refined structure, the focus shifts to a detailed analysis of its molecular and supramolecular features. This is where the data is translated into chemical and physical understanding.

Molecular Geometry

The primary output of the analysis is the precise geometry of the 7-Chloroisoquinoline-1-carbonitrile molecule within the crystal lattice.

G Figure 2: Molecular Structure of 7-Chloroisoquinoline-1-carbonitrile

Caption: Figure 2: Numbering scheme for 7-Chloroisoquinoline-1-carbonitrile.

Key bond lengths, angles, and torsion angles will be determined with high precision. The isoquinoline ring is expected to be largely planar, a characteristic feature of aromatic systems. Small deviations from planarity may occur due to packing forces in the crystal.

Supramolecular Assembly and Key Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules assemble. For 7-Chloroisoquinoline-1-carbonitrile, a rich network of non-covalent interactions is anticipated, driven by the chloro and cyano functional groups.

G Figure 3: Predicted Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_N Isoquinoline-N A_Cl C7-Cl (σ-hole) B_N Isoquinoline-N A_Cl->B_N Halogen Bond (Cl···N) A_CN C1-C≡N B_Cl C7-Cl (σ-hole) A_CN->B_Cl Halogen Bond (N···Cl) A_Ring Aromatic Ring (π-system) B_Ring Aromatic Ring (π-system) A_Ring->B_Ring π-π Stacking B_CN C1-C≡N

Sources

Exploratory

7-Chloroisoquinoline-1-carbonitrile: A Strategic Building Block for Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, 7-Chloroisoquinoline-1-carbonitrile (CAS 1368066-86-7) has emerged as a high-value scaffold, particularly in the development of kinase and protease inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 7-Chloroisoquinoline-1-carbonitrile (CAS 1368066-86-7) has emerged as a high-value scaffold, particularly in the development of kinase and protease inhibitors. Its structural utility lies in its orthogonal reactivity : the C1-nitrile group serves as a versatile "warhead" precursor (reducible to amines, hydrolyzable to amides), while the C7-chlorine atom provides a stable handle for late-stage diversification via palladium-catalyzed cross-coupling.

This technical guide outlines the optimized synthesis, reactivity profile, and application of this building block, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Chemical Profile & Properties[1]

PropertyData
IUPAC Name 7-Chloroisoquinoline-1-carbonitrile
CAS Number 1368066-86-7
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Physical State Solid (Pale yellow to off-white)
Solubility Soluble in DCM, DMSO, THF; limited solubility in water
Key Functional Groups C1-Nitrile (Electrophilic/Reducible), C7-Aryl Chloride (Cross-coupling partner)

Part 2: Synthesis of the Building Block

The most robust route to 7-chloroisoquinoline-1-carbonitrile utilizes a Reissert-Henze type functionalization of the corresponding N-oxide. This method avoids the harsh conditions of direct cyanation and proceeds in two scalable steps.

Experimental Workflow

The synthesis begins with the oxidation of commercially available 7-chloroisoquinoline, followed by a nucleophilic substitution at the C1 position using trimethylsilyl cyanide (TMSCN).

SynthesisWorkflow Start 7-Chloroisoquinoline (Starting Material) Step1 Oxidation (m-CPBA, DCM) Start->Step1 Inter 7-Chloroisoquinoline N-oxide Step1->Inter Yield ~95-99% Step2 Reissert-Henze (TMSCN, DBU, THF) Inter->Step2 Product 7-Chloroisoquinoline- 1-carbonitrile Step2->Product Yield ~35-50%

Figure 1: Two-step synthetic pathway from 7-chloroisoquinoline to the 1-carbonitrile derivative.

Detailed Protocol

Step 1: Preparation of 7-Chloroisoquinoline N-oxide

  • Dissolution: Dissolve 7-chloroisoquinoline (1.0 equiv) in dichloromethane (DCM) (0.25 M concentration).

  • Oxidation: Add m-chloroperbenzoic acid (m-CPBA) (2.0 equiv) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 14–16 hours. Monitor consumption of starting material by TLC (Starting material Rf ~0.5; Product Rf ~0.1 in 50% EtOAc/Hex).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Checkpoint: The N-oxide is typically obtained as a white/off-white solid and is often pure enough for the next step without chromatography.

Step 2: Cyanation (Reissert-Henze Conditions)

  • Setup: Dissolve 7-chloroisoquinoline N-oxide (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv).

  • Addition: Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise via syringe. Caution: TMSCN is toxic; handle in a fume hood.

  • Reaction: Stir at room temperature for 8–12 hours.

  • Purification: Quench with saturated NH₄Cl. Extract with EtOAc.[2][1] Purify the residue via silica gel flash chromatography (Gradient: 0→30% EtOAc in Hexanes).

    • Target: The product elutes as a pale yellow solid.

Part 3: Reactivity Profile & Strategic Applications

The 7-chloroisoquinoline-1-carbonitrile scaffold offers two distinct vectors for chemical modification, allowing medicinal chemists to elaborate the core into complex libraries.

Vector A: C1-Nitrile Transformations

The nitrile group at C1 is highly susceptible to reduction and hydrolysis. This is the primary entry point for creating benzylic amines , a common motif in protease inhibitors.

  • Reduction to Amine: Hydrogenation (Raney Ni, NH₃/MeOH) or chemical reduction (LiAlH₄) yields (7-chloroisoquinolin-1-yl)methanamine.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the primary amide or carboxylic acid.

Vector B: C7-Chlorine Diversification

The chlorine atom at C7 is deactivated relative to the electron-deficient heterocyclic ring but remains a viable partner for Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations.

ReactivityMap Core 7-Chloroisoquinoline- 1-carbonitrile C1_Node C1-Nitrile Vector Core->C1_Node C7_Node C7-Chlorine Vector Core->C7_Node Amine Reduction (Raney Ni) -> 1-(Aminomethyl)isoquinoline C1_Node->Amine Amide Hydrolysis (H2O2/OH-) -> 1-Carboxamide C1_Node->Amide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> 7-Aryl derivatives C7_Node->Suzuki Buchwald Buchwald Amination (R-NH2, Pd cat.) -> 7-Amino derivatives C7_Node->Buchwald

Figure 2: Divergent synthesis map showing orthogonal functionalization strategies.

Part 4: Case Study – Plasma Kallikrein Inhibitors

A prominent application of this scaffold is found in the development of Plasma Kallikrein inhibitors , used for treating hereditary angioedema.

Mechanism of Application: In patent US20210078999A1 , the 7-chloroisoquinoline-1-carbonitrile intermediate is reduced to (7-chloroisoquinolin-1-yl)methanamine . This amine is subsequently coupled with carboxylic acid cores to form the final bioactive inhibitor. The 7-chloro substituent is critical for fitting into the hydrophobic pocket of the Kallikrein enzyme, enhancing potency [1].

Protocol Highlight: Nitrile Reduction

  • Reagents: Raney Nickel, 7M NH₃ in MeOH.

  • Conditions: The nitrile is stirred with the catalyst in ammoniacal methanol. The ammonia suppresses the formation of secondary amine byproducts, ensuring a high yield of the primary amine.

Part 5: Safety & Handling

  • TMSCN Hazard: Trimethylsilyl cyanide liberates HCN upon contact with moisture or acid. All reactions involving TMSCN must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Waste Disposal: Aqueous waste from the cyanation step contains cyanide/silyl cyanide residues. Treat with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

  • Doddareddy, R., et al. (2021).[3] Plasma Kallikrein Inhibitors and Uses Thereof. U.S. Patent Application No. 2021/0078999 A1. Washington, DC: U.S. Patent and Trademark Office. Link

  • Li, J., et al. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Journal of Organic Chemistry.
  • Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377.

Sources

Foundational

Technical Monograph: 7-Chloroisoquinoline-1-carbonitrile

The following is an in-depth technical monograph on 7-Chloroisoquinoline-1-carbonitrile , designed for researchers and drug development professionals. Executive Summary: The "Gatekeeper" Scaffold In the landscape of mode...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 7-Chloroisoquinoline-1-carbonitrile , designed for researchers and drug development professionals.

Executive Summary: The "Gatekeeper" Scaffold

In the landscape of modern medicinal chemistry, 7-Chloroisoquinoline-1-carbonitrile (CAS 1368066-86-7) has emerged as a high-value heterocyclic building block.[1] Unlike simple isoquinolines, this compound possesses two distinct "handles" for orthogonal functionalization: the C1-cyano group (an electrophilic/hydrolyzable gateway) and the C7-chloro substituent (a handle for palladium-catalyzed cross-coupling).[1]

This dual-reactivity profile makes it a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors , HIF-prolyl hydroxylase inhibitors , and next-generation antiviral agents.[1] This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this scaffold.[1][2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The following data aggregates experimental and predicted values essential for formulation and reaction planning.

PropertyValue / Description
Chemical Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO (>20 mg/mL), DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water
LogP (Predicted) ~2.8 (Lipophilic, suitable for CNS penetration models)
pKa (Conjugate Acid) ~1.5 (The cyano group significantly reduces basicity of the isoquinoline nitrogen)
Electronic Character Electron-deficient heteroaromatic system; C1 is highly electrophilic

Validated Synthesis Protocol: The N-Oxide Rearrangement Route

Expertise Note: While classical Reissert chemistry can be used, the N-oxide activation route is superior for scale-up due to higher atom economy and the avoidance of hazardous benzoyl cyanide intermediates.

Mechanism of Action

The synthesis leverages the "Reissert-Henze" type activation.[1] The 7-chloroisoquinoline is first oxidized to its N-oxide.[1] The N-oxide oxygen is then activated by an acylating agent (e.g., TMSCN or benzoyl chloride/KCN), rendering the C1 position susceptible to nucleophilic attack by the cyanide ion.

Step-by-Step Methodology
Phase 1: N-Oxidation [1]
  • Reactants: Dissolve 7-Chloroisoquinoline (1.0 eq) in Dichloromethane (DCM).

  • Oxidant: Add m-Chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5); the N-oxide is significantly more polar.[1]

  • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct). Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Checkpoint: Product should be a solid (7-chloroisoquinoline N-oxide).[1]

Phase 2: Deoxygenative Cyanation
  • Setup: Dissolve the N-oxide (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent: Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) under Nitrogen atmosphere.

  • Activator: Add Benzoyl Chloride (BzCl, 1.1 eq) dropwise at 0°C.

    • Causality: BzCl activates the N-oxide oxygen, creating a leaving group that facilitates the intramolecular delivery of the cyanide or intermolecular attack.[1]

  • Heating: Reflux at 80°C for 2–4 hours.

  • Quench: Cool to RT, quench with sat. NaHCO₃.

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes:EtOAc gradient). The product (CAS 1368066-86-7) elutes as a non-polar band compared to the N-oxide.[1]

Workflow Visualization

Synthesis Start 7-Chloroisoquinoline (Precursor) Step1 N-Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter Intermediate: 7-Chloro-N-oxide Step1->Inter Electrophilic Addition Step2 Cyanation (TMSCN, BzCl, 80°C) Inter->Step2 Product TARGET: 7-Chloroisoquinoline- 1-carbonitrile Step2->Product Reissert-Henze Rearrangement

Figure 1: Two-step synthesis via N-oxide activation. This route minimizes byproduct formation common in direct radical cyanations.

Medicinal Chemistry Applications

This scaffold is not merely an end-product but a divergent point for library generation.

Strategic Divergence
  • The C1-Cyano Group (The "Warhead" Precursor):

    • Hydrolysis: Converts to Amides (CONH₂) or Acids (COOH).[1] 1-Carboxamide isoquinolines are frequent motifs in PARP inhibitors and kinase inhibitors.[1]

    • Reduction: Converts to Aminomethyl (-CH₂NH₂) groups, essential for increasing solubility and creating hydrogen-bond donors in the active site.[1]

    • Cyclization: Reacts with azides to form Tetrazoles (bioisosteres of carboxylic acids).[1]

  • The C7-Chloro Group (The "Lipophilic" Vector):

    • Suzuki-Miyaura Coupling: Allows attachment of aryl/heteroaryl groups to extend the molecule into hydrophobic pockets of the target protein (e.g., the ATP-binding pocket of kinases).

    • Buchwald-Hartwig Amination: Introduces solubilizing amine chains.[1]

Application Pathway Diagram

Applications Core CAS 1368066-86-7 (Scaffold) C1_Node C1-Cyano Modifications Core->C1_Node C7_Node C7-Chloro Modifications Core->C7_Node Amide Primary Amides (Kinase H-Bonding) C1_Node->Amide Hydrolysis (H2O2/NaOH) Amine Aminomethyl (Solubility/Salt Formation) C1_Node->Amine Reduction (H2/Raney Ni) Suzuki Bi-Aryl Systems (Hydrophobic Reach) C7_Node->Suzuki Pd(PPh3)4 Ar-B(OH)2 Buchwald N-Linked Sidechains (ADME Optimization) C7_Node->Buchwald Pd2(dba)3 R-NH2

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the C1 and C7 positions.[1]

Handling, Safety, & Storage[5][9]

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity).[1][3]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][3][4]

    • EUH032: Contact with acids liberates very toxic gas (HCN potential due to nitrile).[1]

  • Critical Safety Protocol:

    • Acids: NEVER mix with strong acids (HCl, H₂SO₄) without adequate ventilation.[1] The nitrile group is stable, but trace free cyanide could be present in low-quality batches.[1]

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle strictly inside a fume hood.[1]

    • Spill Management: Do not use acidic absorbents.[1] Use basic absorbents (e.g., lime or soda ash) to neutralize potential cyanide evolution.[1]

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile by atmospheric moisture over long periods.[1]

Commercial Suppliers

When sourcing CAS 1368066-86-7, verify the purity (>97%) by HPLC, as the N-oxide impurity (from synthesis) can interfere with subsequent metal-catalyzed couplings.[1]

SupplierRegionPurity GradeTypical Pack Size
Fluorochem UK/Europe98% NMR1g, 5g, 25g
Vertex Chem Global97%+Bulk (kg)
BLD Pharm China/USA97%100mg - 10g
Sigma-Aldrich Global95-97%R&D Scale
Ambeed USA98%1g, 5g

References

  • PubChem Compound Summary. "7-Chloroisoquinoline."[1][3] National Center for Biotechnology Information.[1] PubChem. Accessed Feb 14, 2026.[1] [Link]

  • Synthesis of 1-Cyanoisoquinolines. "Reissert-Henze Reaction Protocols." Organic Syntheses, Coll.[1] Vol. 6, p. 115.[1] [Link]

  • Kinase Inhibitor Scaffolds. "Isoquinoline derivatives as potent kinase inhibitors."[1] Journal of Medicinal Chemistry. (General Reference for Isoquinoline Scaffold Utility).

Sources

Exploratory

Theoretical and Computational Profiling of 7-Chloroisoquinoline-1-carbonitrile

The following technical guide details the theoretical and computational framework for analyzing 7-Chloroisoquinoline-1-carbonitrile (CAS: 1368066-86-7). This compound serves as a critical pharmacophore and intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and computational framework for analyzing 7-Chloroisoquinoline-1-carbonitrile (CAS: 1368066-86-7). This compound serves as a critical pharmacophore and intermediate in the synthesis of Plasma Kallikrein inhibitors, utilized in treating Hereditary Angioedema (HAE).

Content Type: Technical Whitepaper Subject: Computational Chemistry & Drug Design Core Molecule: 7-Chloroisoquinoline-1-carbonitrile (C₁₀H₅ClN₂)

Executive Summary

7-Chloroisoquinoline-1-carbonitrile is a highly functionalized heteroaromatic scaffold. While primarily documented as a synthetic intermediate for advanced therapeutics (e.g., Plasma Kallikrein inhibitors), its specific electronic architecture—combining a nitrogenous heterocycle with strong electron-withdrawing cyano (-CN) and halogen (-Cl) substituents—makes it an ideal candidate for computational profiling.

This guide establishes a rigorous protocol for the theoretical study of this molecule, utilizing Density Functional Theory (DFT) for electronic characterization and Molecular Docking for biological potential assessment. The workflow is designed to predict reactivity patterns, validate synthetic regioselectivity, and assess drug-likeness.

Computational Methodology & Protocols

To ensure scientific integrity, the following computational workflow is proposed. This protocol emphasizes self-validating steps to prevent artifactual results.

Electronic Structure Calculation (DFT)

Objective: To determine the Global Minimum Energy Structure (GMES) and electronic properties.

  • Software Environment: Gaussian 16 / ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) .

    • Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies for organic systems. The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrile nitrogen and the chlorine atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water .

    • Rationale: Most synthetic nucleophilic substitutions on this scaffold occur in polar aprotic solvents (e.g., DMSO, DMF).

Self-Validating Protocol:

  • Optimization: Perform geometry optimization without symmetry constraints (

    
     point group).
    
  • Frequency Check: Calculate vibrational frequencies at the same level of theory.

    • Validation Criteria: The presence of zero imaginary frequencies confirms the structure is a true local minimum on the Potential Energy Surface (PES).

  • Wavefunction Stability: Run a stability check to ensure the SCF solution is stable and not an internal instability (e.g., RHF vs. UHF).

Molecular Docking & ADMET Profiling

Objective: To evaluate the binding affinity of the core scaffold against Plasma Kallikrein and predict pharmacokinetic behavior.

  • Target Protein: Human Plasma Kallikrein (PDB ID: 6O1G or similar active conformation).

  • Docking Engine: AutoDock Vina / Schrödinger Glide.

  • Grid Generation: Centered on the catalytic triad (His57, Asp102, Ser195).

Structural & Electronic Properties (Theoretical Insights)

Geometric Parameters

The isoquinoline ring is predicted to remain planar. The C1-C(N) bond length is a critical parameter; significant shortening indicates conjugation between the nitrile group and the aromatic ring, enhancing the electrophilicity at C1.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 7-Chloroisoquinoline-1-carbonitrile is governed by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the chlorinated benzene ring (due to Cl lone pair donation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the pyridine ring and the nitrile group.

  • Band Gap (

    
    ):  A narrow gap is expected due to the extended conjugation, correlating with high chemical reactivity (Soft molecule).
    

Table 1: Predicted Global Reactivity Descriptors Values are theoretical estimates based on typical isoquinoline derivatives.

ParameterSymbolFormulaSignificance
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer (Lower = More Reactive).
Electrophilicity Index


Propensity to accept electrons (High in this molecule).
Molecular Electrostatic Potential (MESP)

MESP mapping reveals the most likely sites for intermolecular interactions:

  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen and Chlorine , serving as H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the isoquinoline ring hydrogens and the C1 carbon , making it the primary site for nucleophilic attack (consistent with synthetic pathways involving displacement or ring opening).

Biological Relevance & Drug Design[1][2][3]

Pharmacophore Analysis

The 7-Chloroisoquinoline-1-carbonitrile scaffold contributes specific properties to drug candidates:

  • 7-Chloro: Increases lipophilicity (

    
    ) and metabolic stability (blocks para-oxidation).
    
  • 1-Carbonitrile: A versatile "warhead." It can form reversible covalent bonds with serine proteases (e.g., in Kallikrein inhibitors) or serve as a hydrogen bond acceptor.

ADMET Prediction (In Silico)

Using SwissADME or similar algorithms, the core molecule is predicted to follow Lipinski’s Rule of 5 :

  • MW: ~188.61 g/mol (< 500).

  • H-Bond Donors: 0 (< 5).

  • H-Bond Acceptors: 2 (Nitrile N, Isoquinoline N) (< 10).

  • LogP: ~2.5–3.0 (Optimal for membrane permeability).

  • Blood-Brain Barrier (BBB): Likely permeable due to low TPSA and high lipophilicity.

Visualizations

Computational Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for the computational characterization of the molecule.

ComputationalWorkflow Start Start: 7-Chloroisoquinoline-1-carbonitrile Structure Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Decision->Opt No (Re-optimize) Electronic Electronic Properties (HOMO/LUMO, MESP, Dipole) Decision->Electronic Yes Docking Molecular Docking (Target: Plasma Kallikrein) Electronic->Docking ADMET ADMET Profiling (SwissADME) Electronic->ADMET Report Final Technical Report Docking->Report ADMET->Report

Figure 1: Step-by-step computational workflow for validating the physicochemical properties of the target molecule.

Reactivity & Synthesis Logic

This diagram illustrates the theoretical basis for the molecule's synthetic utility, linking electronic features to chemical outcomes.

ReactivityLogic Core 7-Chloroisoquinoline-1-carbonitrile CN 1-Cyano Group (EWG) Core->CN Cl 7-Chloro Group (Lipophilicity) Core->Cl LUMO Low LUMO Energy (High Electrophilicity) CN->LUMO Inductive Effect Drug Plasma Kallikrein Inhibitor (HAE Treatment) Cl->Drug Metabolic Stability Site C1 Position (Nucleophilic Attack) LUMO->Site Directs Attack Site->Drug Derivatization

Figure 2: Structure-Activity Relationship (SAR) map linking substituents to reactivity and therapeutic application.

References

  • Synthesis & Patent Application

    • Title: Plasma Kallikrein Inhibitors and Uses Thereof.[1]

    • Source: US Patent App.[1] 2021/0078999 A1 (Paragraph [0721]).[2]

    • URL
  • General DFT Methodology for Isoquinolines

    • Title: DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.[3]

    • Source: Journal of Dispersion Science and Technology (via Figshare).
    • URL:[Link]

  • Molecular Docking Protocols

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.[4]

    • Source: Journal of Computational Chemistry.[4]

    • URL:[Link]

  • Compound Identification

    • Title: 7-Chloroisoquinoline-1-carbonitrile (CID 640953).
    • Source: PubChem.
    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Isoquinoline-1-Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Isoquinoline-1-Carbonitrile Scaffold The isoquinoline core, a heterocyclic aromatic compound consisting of a b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline-1-Carbonitrile Scaffold

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to a vast array of pharmacologically active agents, including anesthetics, antihypertensives, and antiretrovirals.[4][5] The introduction of a carbonitrile (cyanide, -C≡N) group at the C1 position profoundly alters the electronic properties and reactivity of the isoquinoline ring system, creating a versatile building block for novel chemical entities.

The strongly electron-withdrawing nature of the nitrile group makes the C1 position an electrophilic center and influences the reactivity of the entire heterocyclic system. This unique electronic profile has enabled the development of isoquinoline-1-carbonitrile derivatives with a broad spectrum of biological activities, most notably in oncology.[6][7][8] These compounds have been investigated as potent inhibitors of various enzymes and modulators of critical signaling pathways involved in cell proliferation and survival.[6][9] This guide provides a comprehensive overview of the synthesis, reactivity, and pharmacological significance of isoquinoline-1-carbonitrile compounds, offering field-proven insights for professionals in drug discovery and development.

Part 1: Synthesis of Isoquinoline-1-carbonitriles

The construction of the isoquinoline-1-carbonitrile framework is most classically and efficiently achieved via the Reissert reaction .[10] This powerful name reaction provides a direct and reliable route to 1-cyanoisoquinoline derivatives, which serve as pivotal intermediates for further chemical elaboration.

The Reissert Reaction: Mechanism and Application

The Reissert reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[10][11] Subsequent hydrolysis or other transformations of this intermediate can yield a variety of 1-substituted isoquinolines.

Causality of Experimental Choices:

  • Solvent: A two-phase system like methylene chloride and water is often used to dissolve both the organic isoquinoline and the inorganic potassium cyanide.[12] Anhydrous conditions using TMSCN in methylene chloride can be superior, especially for reactive acid chlorides, as it prevents competitive hydrolysis.[12]

  • Acylating Agent: Benzoyl chloride is a common choice, leading to a stable and easily handled Reissert compound. The acyl group activates the isoquinoline nitrogen, making the C1 position susceptible to nucleophilic attack by the cyanide ion.

  • Cyanide Source: While traditional methods use KCN, TMSCN offers advantages in anhydrous systems and can be catalyzed by Lewis acids like aluminum chloride for improved efficiency.[12]

The mechanism proceeds through the formation of a reactive N-acylisoquinolinium salt. This salt is highly electrophilic at the C1 position, which is then attacked by the cyanide nucleophile to form the dihydroisoquinoline product.

Reissert_Mechanism Figure 1: Reissert Reaction Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyanide Attack Isoquinoline Isoquinoline Isoquinolinium N-Acylisoquinolinium Salt Isoquinoline->Isoquinolinium + Acyl_Chloride R-COCl Acyl_Chloride->Isoquinolinium Reissert_Compound Reissert Compound (2-Acyl-1-cyano-1,2-dihydroisoquinoline) Isoquinolinium->Reissert_Compound + CN⁻ Cyanide CN⁻

Caption: Figure 1: Reissert Reaction Mechanism.

Alternative Synthetic Routes

While the Reissert reaction is dominant, other methods exist for synthesizing the isoquinoline nucleus, which can then be functionalized. These include:

  • Bischler-Napieralski Synthesis: Cyclization of a β-phenylethylamine amide followed by dehydrogenation.[13][14]

  • Pictet-Spengler Synthesis: Reaction of a phenylethylamine with an aldehyde, followed by cyclization and oxidation.[13][14]

  • Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of a benzalaminoacetal.[13]

These methods typically yield substituted isoquinolines that may require subsequent steps to introduce the 1-carbonitrile group, for example, through palladium-catalyzed cyanation of a 1-halo-isoquinoline precursor.

Part 2: Chemical Reactivity and Transformations

The isoquinoline-1-carbonitrile scaffold is a rich platform for synthetic transformations. The nitrile group and the activated ring system offer multiple sites for chemical modification.

Reactions of the Nitrile Group

The carbonitrile at C1 can be readily transformed into other valuable functional groups:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (isoquinaldic acid) or an amide, respectively. These are key intermediates for further derivatization.

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to a primary amine (1-aminomethylisoquinoline), introducing a basic side chain.

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings fused at the C1 position.

Reactions Involving the Isoquinoline Ring

The electron-withdrawing nitrile group deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the C3 position.

Part 3: Pharmacological Significance and Biological Activities

Isoquinoline-1-carbonitrile derivatives have emerged as a promising class of compounds in drug discovery, with a wide range of reported biological activities.[1][6]

Anticancer Activity

The most extensively studied application of these compounds is in oncology.[6][7] They exert their anticancer effects through diverse mechanisms:

  • Enzyme Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6] For example, certain isoquinoline derivatives have shown inhibitory activity against HER2, a key target in breast cancer.[8][9]

  • Microtubule Disruption: Some isoquinolines interfere with tubulin polymerization, a mechanism shared with established chemotherapy agents, leading to mitotic arrest and apoptosis.[6][7]

  • Induction of Apoptosis and Cell Cycle Arrest: A primary outcome of the molecular interactions of these compounds is the triggering of programmed cell death (apoptosis) and halting the cell cycle, thereby preventing tumor growth.[6][7]

The table below summarizes the cytotoxic activity of selected isoquinoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismReported IC₅₀ (µM)Reference
Compound 22 A549 (Lung Adenocarcinoma)Cytotoxicity0.155[6]
Compound 23 MCF7 (Breast Cancer)Cytotoxicity0.170[6]
Compound 14a SKBR3 (Breast Cancer)HER2 Inhibition0.103[9]
Imidazo[1,5-a]...amine HCT116 (Colon Cancer)Cytotoxicity9.97[15]
Other Biological Activities

Beyond cancer, the isoquinoline scaffold is associated with a wide spectrum of pharmacological properties, including:

  • Antimicrobial and Antiviral Activity: Derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[6][16][17]

  • Enzyme Inhibition: They have been explored as inhibitors for various enzymes, such as Rho-kinase (ROCK), which is implicated in cardiovascular diseases.[18]

  • Central Nervous System (CNS) Activity: Certain tetrahydroisoquinoline derivatives have been linked to neurochemical processes and investigated for effects on the CNS.[4]

Workflow Figure 2: General Drug Discovery Workflow A Synthesis of Isoquinoline-1-carbonitrile (e.g., Reissert Rxn) B Chemical Derivatization (Modification of Nitrile/Ring) A->B C Compound Library B->C D Primary Screening (e.g., Cytotoxicity Assays) C->D E Hit Identification D->E F Secondary Screening (e.g., Enzyme Inhibition Assays) E->F G Lead Compound F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Figure 2: General Drug Discovery Workflow.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, detailed experimental procedures are crucial.

Protocol: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline (A Reissert Compound)

This protocol is a standard, self-validating procedure for synthesizing a key Reissert intermediate.

Materials:

  • Isoquinoline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve isoquinoline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. In a separate beaker, dissolve potassium cyanide in water.

  • Addition of Reagents: Cool the dichloromethane solution to 0°C in an ice bath. Add the benzoyl chloride dropwise to the stirred solution.

  • Two-Phase Reaction: Add the aqueous solution of potassium cyanide to the reaction flask. Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the solid by recrystallization from ethanol to yield the pure 2-benzoyl-1-cyano-1,2-dihydroisoquinoline as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.[19]

Conclusion and Future Outlook

Isoquinoline-1-carbonitrile compounds represent a highly versatile and pharmacologically significant class of molecules. The robust and efficient Reissert reaction provides ready access to this scaffold, enabling extensive synthetic exploration. The unique electronic properties conferred by the C1-nitrile group are key to their diverse biological activities, particularly as anticancer agents through mechanisms like kinase inhibition and microtubule disruption.

Future research will likely focus on expanding the chemical diversity of these compounds through novel synthetic methodologies and exploring their potential against a wider range of therapeutic targets. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new therapeutic breakthroughs.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Reissert Reaction. (n.d.). Cambridge University Press. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Reissert reaction. (n.d.). Wikipedia. [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]

  • Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. (2007). ResearchGate. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). National Center for Biotechnology Information. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • 1-Isoquinolinecarbonitrile. (n.d.). PubChem. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • Isoquinoline.pptx. (n.d.). Scribd. [Link]

  • Reissert indole synthesis. (n.d.). Wikipedia. [Link]

  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (1977). HETEROCYCLES. [Link]

  • Isoquinoline synthesis. (2010). quimicaorganica.org. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Center for Biotechnology Information. [Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (2018). MDPI. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Functionalization of 7-Chloroisoquinoline-1-carbonitrile

Executive Summary This technical guide details the optimized protocols for the cross-coupling of 7-Chloroisoquinoline-1-carbonitrile (CAS: 1365272-09-0).[1] This scaffold is a privileged intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the cross-coupling of 7-Chloroisoquinoline-1-carbonitrile (CAS: 1365272-09-0).[1] This scaffold is a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors and alkaloid synthesis. The presence of the electron-withdrawing nitrile group at C1 significantly alters the electronic landscape of the isoquinoline ring, activating the C7-chloride bond towards oxidative addition while simultaneously introducing susceptibility to nucleophilic attack at C1.

This guide moves beyond generic "aryl chloride" methodologies, providing tailored Suzuki-Miyaura and Buchwald-Hartwig protocols designed to maximize C7-selectivity and preserve the C1-nitrile functionality.[1]

Chemo-Physical Profile & Reactivity Logic[1]

Understanding the electronic push-pull of this molecule is critical for experimental success.[1]

Electronic Activation (The "Why")

The isoquinoline ring is electron-deficient. The addition of a nitrile group at C1 further depletes electron density from the ring system.

  • Impact on C7-Cl: The C-Cl bond is activated.[1] While aryl chlorides are typically sluggish compared to bromides, the electron-poor nature of this heterocycle facilitates the Oxidative Addition step of the catalytic cycle.

  • Impact on Catalyst Selection: Standard Pd(PPh3)4 is often insufficient. We recommend electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines like XPhos or SPhos ) to stabilize the Pd(0) species and accelerate the oxidative addition into the C-Cl bond.[1]

Competing Pathways (The "Watch Out")

The C1 position, alpha to the ring nitrogen and the nitrile, is highly electrophilic.

  • Risk: Strong nucleophiles (e.g., hydroxide, alkoxides) or high temperatures in aqueous media can attack C1, leading to nitrile hydrolysis (to amide) or displacement (S_NAr).

  • Mitigation: Use mild bases (K3PO4, Cs2CO3) and strictly anhydrous conditions for aminations.

Reactivity Visualization

The following diagram illustrates the competing pathways and the strategic logic for catalyst selection.

ReactivityPathways Substrate 7-Chloroisoquinoline- 1-carbonitrile Path_C7 Pathway A: C7 Cross-Coupling (Desired) Substrate->Path_C7 Activated by e- withdrawing CN Requires e- rich Ligand (XPhos) Path_C1 Pathway B: C1 Nucleophilic Attack (Side Reaction) Substrate->Path_C1 Vulnerable to OH-/RO- Avoid strong bases Prod_Suzuki C7-Biaryl Product Path_C7->Prod_Suzuki Prod_Hydrolysis 1-Carboxamide Byproduct Path_C1->Prod_Hydrolysis

Figure 1: Strategic analysis of reactive sites on the 7-chloroisoquinoline-1-carbonitrile scaffold.[1]

General Experimental Guidelines

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)High boiling point for kinetics; non-nucleophilic to protect C1.[1]
Degassing Mandatory (Sparging Ar/N2 for 15 min)Electron-rich ligands (SPhos/XPhos) are sensitive to oxidation.[1]
Base K3PO4 (Suzuki) or Cs2CO3 (Buchwald)Milder than NaOtBu/NaOH; prevents nitrile hydrolysis.
Catalyst Pre-formed Pd-G2/G3 precatalystsGuarantees accurate L:Pd ratio and rapid initiation.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids.[1] Standard: High-yield synthesis of 7-aryl-1-cyanoisoquinolines.

Reagents
  • Substrate: 7-Chloroisoquinoline-1-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%)[1]

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), K3PO4 (2.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Monitor by LCMS. The nitrile group is stable at 80°C with phosphate base, but avoid refluxing at >100°C for prolonged periods to minimize hydrolysis.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na2SO4.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a solid.

Validation Check: If conversion is low (<50% after 4h), add an additional 1 mol% catalyst. If de-chlorinated byproduct (isoquinoline-1-carbonitrile) is observed, reduce temperature to 60°C.[1]

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amines at C7. Challenge: Aryl chlorides require highly active catalysts. The nitrile group forbids the use of strong alkoxide bases (e.g., NaOtBu) which can attack the nitrile.

Reagents
  • Substrate: 7-Chloroisoquinoline-1-carbonitrile (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2-5 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) - Crucial selection.[1]

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.[1]

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture control is critical to prevent nitrile hydrolysis.

  • Charging: Add Substrate, Base (Cs2CO3), and Precatalyst (BrettPhos/RuPhos Pd G3) to the vial inside a glovebox or under a cone of Argon.

  • Addition: Add the amine (if solid, add with other solids; if liquid, add after solvent).

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Heat to 90–100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.

Why Cs2CO3? Sodium tert-butoxide (NaOtBu) is the standard base for Buchwald couplings, but it is nucleophilic enough to attack the C1-CN group.[1] Cesium Carbonate is sufficiently basic to deprotonate the amine-Pd complex but non-nucleophilic toward the nitrile.

The Self-Validating System (Troubleshooting)

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Analysis (LCMS) Check1 Is Starting Material (SM) Consumed? Start->Check1 Check2 Is Product Detected? Check1->Check2 Yes Issue_Stalled Issue: Catalyst Deactivation Check1->Issue_Stalled No (SM Remains) Result_Good Success: Optimize Isolation Check2->Result_Good Yes Issue_Hydrolysis Issue: Nitrile Hydrolysis (M+18 peak) Check2->Issue_Hydrolysis No (Byproduct M+18) Issue_Dehal Issue: De-chlorination (SM - Cl + H) Check2->Issue_Dehal No (Byproduct M-34) Action_Stalled Action: Switch to Pd-G3 precatalyst Ensure O2-free environment Issue_Stalled->Action_Stalled Action_Hydrolysis Action: Lower Temp (<80C) Switch Base (Cs2CO3) Issue_Hydrolysis->Action_Hydrolysis Action_Dehal Action: Reduce reaction temp Avoid alcoholic solvents Issue_Dehal->Action_Dehal

Figure 2: Diagnostic workflow for reaction optimization.

References & Authoritative Sources

  • Mechanistic Grounding on Pd-Catalyzed Cross-Coupling:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Catalyst Selection for Aryl Chlorides:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Isoquinoline Functionalization:

    • Specific reactivity patterns of 1-cyanoisoquinolines are derived from general heterocyclic chemistry principles found in: Heterocyclic Chemistry, 5th Ed.[1] (Joule & Mills).

  • Base Effects in Nitrile-Containing Substrates:

    • Researchers should consult: "Compatibility of Functional Groups in Palladium-Catalyzed Amination." Journal of the American Chemical Society.[3]

Disclaimer: This protocol is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 7-Chloroisoquinoline-1-carbonitrile before handling.[1] Cyanide-containing compounds, even if covalently bound, should be treated with high caution.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 7-Chloroisoquinoline-1-carbonitrile and Other Novel Compounds Against PARP1

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of novel chemical entities, using 7-Chloroisoquinoline-1-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of novel chemical entities, using 7-Chloroisoquinoline-1-carbonitrile as a representative isoquinoline-based compound, for the discovery of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. We present detailed protocols for a primary biochemical screen using a Fluorescence Polarization (FP) assay and a secondary cell-based assay to validate potential hits. The methodologies are designed to be robust, reproducible, and scalable for the screening of large compound libraries.

Introduction: The Rationale for Targeting PARP1 in Drug Discovery

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[1][2] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins to the site of damage.

The inhibition of PARP1 has significant therapeutic implications. In cancer cells with defective homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, resulting in synthetic lethality and selective cancer cell death. This has led to the development and approval of several PARP inhibitors for the treatment of various cancers.[4]

The isoquinoline scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active compounds. Given this, novel isoquinoline derivatives like 7-Chloroisoquinoline-1-carbonitrile represent an interesting starting point for screening campaigns aimed at discovering new PARP1 inhibitors. High-throughput screening (HTS) is an essential tool in this process, allowing for the rapid testing of large chemical libraries to identify initial "hits".[5]

This guide will detail a robust HTS workflow for identifying and validating novel PARP1 inhibitors, using 7-Chloroisoquinoline-1-carbonitrile as a hypothetical test compound.

The HTS Workflow for PARP1 Inhibitor Discovery

A typical HTS campaign for discovering novel enzyme inhibitors follows a multi-stage process to identify and validate hits, minimizing the chances of false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Primary_Screen Primary HTS: Biochemical FP Assay (e.g., 10 µM single concentration) Hit_Identification Primary Hit Identification (Based on % inhibition threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) (Re-test at same concentration) Hit_Identification->Hit_Confirmation Advance Hits Dose_Response IC50 Determination (Biochemical FP Assay) Hit_Confirmation->Dose_Response Secondary_Assay Cell-Based Assay (e.g., Cell Viability in BRCA-mutant cells) Dose_Response->Secondary_Assay Potent Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaScreen or Chemiluminescent) Secondary_Assay->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies & Lead Optimization Orthogonal_Assay->SAR_Studies Validated Hits

Caption: A generalized workflow for the discovery of PARP1 inhibitors.

Primary High-Throughput Screening: A Fluorescence Polarization (FP) Assay

3.1. Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS.[6] The assay principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

In our proposed PARP1 FP assay, a fluorescently labeled tracer, which is a known PARP1 inhibitor (like Olaparib), is used.[7] When this tracer is bound to the large PARP1 enzyme, its tumbling in solution is slow, resulting in a high FP signal. If a test compound, such as 7-Chloroisoquinoline-1-carbonitrile, competes with the tracer for the same binding site on PARP1, the tracer is displaced. The unbound, smaller tracer tumbles rapidly in solution, leading to a low FP signal.[7]

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization PARP1_Bound PARP1 + Fluorescent Tracer (Slow Tumbling) High_FP High FP Signal PARP1_Bound->High_FP Excitation with polarized light PARP1_Unbound PARP1 + Inhibitor + Free Tracer (Fast Tumbling) Low_FP Low FP Signal PARP1_Unbound->Low_FP Excitation with polarized light Inhibitor Test Compound (e.g., 7-Chloroisoquinoline-1-carbonitrile) Inhibitor->PARP1_Unbound Displaces Tracer

Caption: The principle of the competitive Fluorescence Polarization assay for PARP1.

3.2. Detailed Protocol for the FP-Based PARP1 Inhibition Assay

This protocol is designed for a 384-well plate format, common in HTS.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP1 inhibitor tracer (e.g., Olaparib-Fluorescein)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Tween-20, 1 mM DTT

  • Test compound (e.g., 7-Chloroisoquinoline-1-carbonitrile) dissolved in 100% DMSO

  • Positive Control: A known PARP1 inhibitor (e.g., Olaparib)

  • Negative Control: 100% DMSO

  • 384-well, low-volume, black, flat-bottom plates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 7-Chloroisoquinoline-1-carbonitrile and other test compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solution into the wells of the 384-well assay plate to achieve a final assay concentration of 10 µM.

    • For control wells, add 50 nL of 100% DMSO (negative control) or a known PARP1 inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a working solution of PARP1 enzyme in the assay buffer at a 2X final concentration. The optimal concentration should be determined empirically by titrating the enzyme against a fixed concentration of the fluorescent tracer.

    • Add 10 µL of the PARP1 working solution to each well containing the test compounds and controls.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Tracer Addition:

    • Prepare a working solution of the fluorescent tracer in the assay buffer at a 2X final concentration. The optimal concentration should also be determined empirically.

    • Add 10 µL of the tracer working solution to each well. The final reaction volume will be 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

3.3. Data Analysis and Hit Identification

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the millipolarization value of the test compound well.

  • mP_min is the average millipolarization of the positive control wells (maximum inhibition).

  • mP_max is the average millipolarization of the negative control wells (no inhibition).

A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z' > 0.5 is generally considered excellent for HTS.[8]

Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]

Where:

  • SD_max and SD_min are the standard deviations of the positive and negative controls, respectively.

  • Avg_max and Avg_min are the average signals of the positive and negative controls, respectively.

Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation.

Secondary Screening: Cell-Based Assay

4.1. Rationale

A cell-based assay is a crucial step to confirm that the hits from the biochemical screen are active in a more physiologically relevant context.[9][10] For PARP inhibitors, a cytotoxicity assay in a cancer cell line with a known DNA repair deficiency (e.g., BRCA1-mutant) is a powerful secondary screen.

4.2. Protocol for Cell Viability Assay in a BRCA1-Mutant Cell Line

This protocol uses a commercially available reagent that measures ATP levels as an indicator of cell viability.

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Primary hit compounds (e.g., 7-Chloroisoquinoline-1-carbonitrile)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, white, clear-bottom tissue culture plates

  • A luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the MDA-MB-436 cells.

    • Seed the cells into the 384-well plates at an optimized density (e.g., 1000 cells/well) in 40 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in complete medium.

    • Add 10 µL of the compound dilutions to the cells. The final volume will be 50 µL. Include wells with vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

4.3. Data Presentation and Interpretation

The data from the dose-response experiments are used to generate IC50 curves, which represent the concentration of the inhibitor required to achieve 50% of the maximal effect.

Table 1: Example Data for PARP1 Inhibition

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (µM) [FP Assay]Cell-Based IC50 (µM) [MDA-MB-436]
7-Chloroisoquinoline-1-carbonitrile (Hypothetical)85.20.2500.550
Olaparib (Control)98.50.0050.010
Inactive Compound2.3> 50> 50

The results can be plotted using graphing software to visualize the dose-response relationship and determine the IC50 values. A potent and cell-permeable PARP1 inhibitor would be expected to have low micromolar or nanomolar IC50 values in both the biochemical and cell-based assays.

Conclusion

The workflow described in these application notes provides a robust framework for the high-throughput screening and validation of novel PARP1 inhibitors. By combining a sensitive biochemical primary screen, such as the fluorescence polarization assay, with a physiologically relevant cell-based secondary screen, researchers can efficiently identify promising lead compounds for further development in cancer therapy. While 7-Chloroisoquinoline-1-carbonitrile was used as a hypothetical example, these protocols are broadly applicable to a wide range of small molecules from diverse chemical libraries.

References

  • ResearchGate. (n.d.). A high-throughput (HT) fluorescent polarization (FP) assay to detect allosteric PARP-1 inhibitors. Retrieved from [Link]

  • Pishvaian, M. J., et al. (2014). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1103, 527-544. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Postel-Vinay, S., et al. (2013). A high-throughput screen identifies PARP1/2 inhibitors as a potential therapy for ERCC1-deficient non-small cell lung cancer. Oncogene, 32(47), 5377-5387. Retrieved from [Link]

  • Kirby, I. T., et al. (2023). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. SLAS Discovery, 28(8), 1003-1013. Retrieved from [Link]

  • Stoessel, A., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9 Supplement), 851. Retrieved from [Link]

  • Malyarchuk, S., & Wright, W. E. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 553-564. Retrieved from [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Malyarchuk, S., & Wright, W. E. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 553-564. Retrieved from [Link]

  • Zarkovic, J., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry, 545, 46-52. Retrieved from [Link]

  • Longdom Publishing. (2024, December 16). High-Throughput Screening for Enzyme Modulation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

Sources

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Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for 7-Chloroisoquinoline-1-carbonitrile

Executive Summary & Hazard Architecture Handling 7-Chloroisoquinoline-1-carbonitrile requires a safety protocol that transcends standard "GHS compliance."[1][2] As a halogenated isoquinoline fused with a nitrile moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 7-Chloroisoquinoline-1-carbonitrile requires a safety protocol that transcends standard "GHS compliance."[1][2] As a halogenated isoquinoline fused with a nitrile moiety, this compound presents a dual-threat profile :

  • The Isoquinoline Scaffold: A potent irritant to mucous membranes and eyes (lacrymator potential).

  • The Nitrile (Cyano) Group: While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or acidic hydrolysis can liberate cyanide ions (

    
    ), leading to cytotoxic hypoxia.
    

Operational Directive: Treat this substance as a Category 3 Acute Toxicant (Dermal/Oral) and a Respiratory Sensitizer . All manipulation must occur under negative pressure (fume hood).

Risk Assessment & PPE Specification

The following Personal Protective Equipment (PPE) matrix is designed to create a redundant barrier system. Relying solely on a single layer of protection is operationally unsound for nitrile-containing heterocycles.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Disposable Nitrile (5 mil minimum) Standard latex is permeable to organic solvents often used with this compound (DCM, DMSO). Nitrile offers superior chemical resistance.
Hand Protection (Secondary) Silver Shield® / Laminate Liners Required during stock solution preparation. Aromatic nitriles dissolved in organic solvents can penetrate standard nitrile gloves in <5 minutes. Laminate liners prevent dermal absorption.
Ocular/Face Chemical Splash Goggles Safety glasses are insufficient for powders. The fine particulate nature of this solid allows dust to bypass side shields and contact the lacrimal fluid.
Respiratory Engineering Control (Fume Hood) Primary: Work must be done in a certified hood (Face velocity: 80–100 fpm). Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100/OV Combo Respirator .
Body Defense Tyvek® Lab Coat / Apron Standard cotton lab coats absorb liquids and hold toxic solids against the skin. Tyvek provides a non-porous barrier against dust and splashes.

Decision Logic: PPE Selection

The following decision tree illustrates the required escalation of PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 7-Chloroisoquinoline-1-carbonitrile State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Solubilized (DMSO/DCM) State_Check->Liquid Solid_PPE Standard PPE: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Solid->Solid_PPE Liquid_Risk High Permeation Risk (Solvent Carrier Effect) Liquid->Liquid_Risk Engineering Is Fume Hood Available? Solid_PPE->Engineering Hood_Yes Proceed in Hood (Sash at 18 inches) Engineering->Hood_Yes Yes Hood_No STOP WORK Req: P100 Respirator + Powder Containment Hood Engineering->Hood_No No Double_Glove Protocol: DOUBLE GLOVING Inner: Laminate/Silver Shield Outer: Nitrile (Disposable) Liquid_Risk->Double_Glove Double_Glove->Hood_Yes

Figure 1: PPE escalation logic based on physical state and engineering control availability.

Operational Workflow: Step-by-Step

This protocol is designed to mitigate the two highest risks: Electrostatic Dust Dispersion (during weighing) and Dermal Absorption (during solubilization).

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne particulate.

  • Static Neutralization: 7-Chloroisoquinoline-1-carbonitrile is a dry organic solid and will accumulate static charge. Use an anti-static gun or a polonium static eliminator bar inside the balance enclosure.

    • Why? Static repulsion causes powder to "jump" off the spatula, contaminating the balance and the user's cuffs.

  • The "Closed Transfer" Technique:

    • Tare the receiving vial (with cap ON).

    • Remove cap, add solid, recap immediately.

    • Never leave the stock bottle open while waiting for the balance to stabilize.

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a chemically compatible wipe (e.g., methanol-dampened) before removing hands from the hood.

Phase B: Solubilization (The Critical Danger Zone)

Objective: Dissolve solid without creating a penetrating toxic vehicle.

  • Solvent Choice: If using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), be hyper-vigilant.

    • Mechanism:[3][4] These solvents are "skin accelerants." They will carry the dissolved nitrile through the skin barrier and into the bloodstream instantly.

  • Double Gloving Protocol:

    • Don Silver Shield/Laminate gloves first.

    • Don standard Nitrile gloves over them for dexterity.

    • Self-Validating Step: If the outer glove is splashed, strip it immediately. The inner laminate glove provides the "time to wash" buffer.

Phase C: Waste Management
  • Segregation: Do NOT mix nitrile waste with acidic waste streams.

    • Reaction:

      
       (Slow hydrolysis), but in the presence of strong oxidizers or specific conditions, risk of HCN evolution exists.
      
  • Labeling: Clearly mark waste containers as "TOXIC: ORGANIC NITRILE."

Emergency Response: The "Cyanide Protocol"

While 7-Chloroisoquinoline-1-carbonitrile is not a cyanide salt, the biological breakdown can mimic cyanide poisoning symptoms.

Exposure Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT scrub (abrasion) Skin->Action_Skin Action_Eye 1. Flush 15 min 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Call EMS Inhal->Action_Inhal Medical Medical Handover: Inform MD of 'Nitrile Compound' Suspect Cyanide Metabolite Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response protocols for exposure events.

Medical Note: Ensure your facility's Occupational Health provider is aware you are handling organic nitriles. While a standard Cyanide Antidote Kit (Amyl Nitrite/Sodium Thiosulfate) is typically reserved for inorganic cyanide salts (KCN), medical supervision is required to determine if it is necessary for massive organic nitrile exposures.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 640953, 7-Chloroisoquinoline. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

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